Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone
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Overview
Description
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone is a bioactive chemical.
Scientific Research Applications
Synthesis and Characterization
- Research includes the synthesis of various substituted benzaldehyde hydrazone Schiff base ligands. These ligands have been used to create palladium(II) complexes, which demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer research and therapy (Abu-Surrah et al., 2010).
Chromogenic Properties and Detection of Metals
- Benzaldehyde hydrazones, like 4-hydroxy-3,5-dimethoxy benzaldehyde-4-hydroxy benzoyl hydrazone, have been employed as chromogenic reagents for detecting metals such as lead. These compounds form colored complexes with metals in specific pH conditions, making them useful in analytical chemistry for metal ion detection (Radhakrishna et al., 2015).
Acid-Base Properties and Kinetics
- Studies on aroylhydrazones derived from nicotinic acid hydrazide and various benzaldehydes reveal insights into the acid-base properties and kinetics of hydrolysis of these compounds. This knowledge is crucial for understanding their stability and reactivity in different chemical environments (Benković et al., 2016).
Application in Photophysics and Photochemistry
- Some studies have focused on the synthesis and chromogenic properties of water-soluble 5-nitro-2-pyridylhydrazones. These compounds are highly sensitive spectrophotometric reagents due to their strong reaction with various metal ions to form stable colored complexes. This makes them valuable in the field of photophysics and photochemistry (Kohata et al., 1990).
Cytotoxic Studies
- Research into 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives has shown that these hydrazones exhibit cytotoxicity against certain cancer cell lines, highlighting their potential in cancer research and treatment (Tripathi et al., 2019).
Electrophilic Substitution Studies
- There are studies on the electrophilic substitution in hydrazone systems, providing insights into the chemical behavior of these compounds under various conditions. This knowledge is important for developing new synthetic routes and understanding their reactivity (Hegarty et al., 1972).
Properties
CAS No. |
28058-31-3 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c17-11-3-1-2-9(6-11)7-14-15-12-5-4-10(8-13-12)16(18)19/h1-8,17H,(H,13,15)/b14-7- |
InChI Key |
OJVHJJXXKPNJMP-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzaldehyde, m-hydroxy-, (5-nitro-2-pyridyl)hydrazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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